REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH:14]=O)[CH:10](C([O-])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Na+].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.Cl[C:32](=[CH2:35])[C:33]#[N:34].C(N(CC)CC)C>ClCCl.O>[C:33]([C:32]1[CH:35]=[CH:14][N:11]2[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][C:10]=12)#[N:34] |f:0.1|
|
Name
|
sodium 4-(tert-butyloxycarbonyl)-1-formylpiperazine-2-carboxylate
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(N(CC1)C=O)C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
32.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated out
|
Type
|
WASH
|
Details
|
washed twice with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is chromatographed on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with a mixture of 0 to 10% ethyl acetate in dichloromethane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CN2C1CN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |